molecular formula C11H17NO5 B13711775 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid

1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid

Cat. No.: B13711775
M. Wt: 243.26 g/mol
InChI Key: PCKKAGLREONNRM-UHFFFAOYSA-N
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Description

1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid is an organic compound with a complex structure that includes a pyrrolidine ring, a tert-butoxy group, and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid typically involves multiple steps, including esterification and protection reactions. One common method involves the reaction of tert-butanol with ethyl oxalyl chloride to form the tert-butoxy ester. This intermediate is then reacted with a pyrrolidine derivative under controlled conditions to yield the final product .

Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include di-tert-butyl dicarbonate (Boc2O) for protection, and various acids and bases for deprotection and substitution reactions . Major products formed from these reactions include amines, alcohols, and ketones.

Scientific Research Applications

1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is added to amines under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid is unique due to its combination of a pyrrolidine ring and a tert-butoxy group. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for specialized applications in synthesis and research.

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-9(14)6-12-5-7(10(15)16)4-8(12)13/h7H,4-6H2,1-3H3,(H,15,16)

InChI Key

PCKKAGLREONNRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CC(CC1=O)C(=O)O

Origin of Product

United States

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